molecular formula C6H8IN3 B11784840 N-Ethyl-5-iodopyrimidin-2-amine

N-Ethyl-5-iodopyrimidin-2-amine

Cat. No.: B11784840
M. Wt: 249.05 g/mol
InChI Key: FPTQCLUDXUIQRH-UHFFFAOYSA-N
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Description

N-Ethyl-5-iodopyrimidin-2-amine is a halogenated pyrimidine derivative characterized by an ethyl-substituted amine group at position 2 and an iodine atom at position 5 of the pyrimidine ring. The iodine substituent may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura reactions), while the ethyl group could enhance lipophilicity compared to unsubstituted amines .

Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

N-ethyl-5-iodopyrimidin-2-amine

InChI

InChI=1S/C6H8IN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10)

InChI Key

FPTQCLUDXUIQRH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-iodopyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 5-iodopyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-iodopyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives.

Scientific Research Applications

N-Ethyl-5-iodopyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-Ethyl-5-iodopyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Halogenated Pyrimidine Analogs

Compound Name Substituents (Position) Key Properties/Applications References
5-Iodopyrimidin-2-amine I (C5), NH₂ (C2) Forms Ag(I) coordination polymers; N–H···N hydrogen bonding in crystals
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine Cl (C4), CH₃ (C5), NHCH₂CH₃ (C2) Higher steric hindrance; used in pharmaceutical intermediates
N-Ethyl-5-iodopyrimidin-2-amine I (C5), NHCH₂CH₃ (C2) Hypothesized enhanced lipophilicity and cross-coupling reactivity

Structural and Functional Insights:

  • 5-Iodopyrimidin-2-amine : The parent compound lacks the ethyl group, enabling planar molecular packing via N–H···N hydrogen bonds, forming polymeric tapes in crystals . Its iodine atom facilitates coordination chemistry (e.g., with Ag(I)) .
  • This compound’s safety data highlight hazards such as respiratory irritation , suggesting reactivity differences due to substituents.

Alkyl/Aryl-Substituted Pyrimidines

Table 2: Alkyl/Aryl-Substituted Derivatives

Compound Name Substituents (Position) Key Properties/Applications References
N-Cyclohexyl-5-ethynylpyrimidin-2-amine C≡CH (C5), NHCH₂C₆H₁₁ (C2) Ethynyl group enables click chemistry; cyclohexyl enhances solubility in nonpolar solvents
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine Aryl groups at C4 and C6 Complex π–π stacking and hydrogen bonding; used in drug discovery

Key Comparisons:

  • N-Cyclohexyl-5-ethynylpyrimidin-2-amine : The ethynyl group at C5 allows for alkyne-azide cycloadditions, a feature absent in this compound. The cyclohexyl group improves lipid solubility compared to the ethyl substituent .
  • Aryl-Substituted Derivatives: Compounds like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intricate π–π interactions and hydrogen-bonding networks , which may be less pronounced in this compound due to its simpler substituents.

Functionalized Pyrimidines for Cross-Coupling

Table 3: Boronate and Nitro Derivatives

Compound Name Functional Group (Position) Key Properties/Applications References
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Boronate ester (C5) Suzuki-Miyaura cross-coupling precursor
4-(3-Nitrophenyl)pyrimidin-2-amine NO₂ (C4) Electron-deficient ring; potential nitro-reduction applications

Reactivity Insights:

  • Boronate Derivatives : The boronate ester at C5 in N-ethyl-5-(dioxaborolanyl)pyrimidin-2-amine enables coupling reactions , a pathway that this compound may also support due to its iodine leaving group.
  • Nitro-Substituted Analogs : Nitro groups enhance electrophilicity, enabling reduction to amines , whereas iodine in this compound favors halogen exchange or nucleophilic substitution.

Research Findings and Implications

  • Coordination Chemistry : Unlike 5-iodopyrimidin-2-amine, which forms Ag(I) coordination polymers , this compound’s ethyl group may sterically hinder metal coordination, altering its application in materials science.
  • Biological Activity : Aryl-substituted analogs (e.g., ) show bioactivity linked to hydrogen bonding and π–π interactions, suggesting that this compound’s iodine could enhance binding to halogen-bonding biological targets.

Biological Activity

N-Ethyl-5-iodopyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N3IC_8H_{10}N_3I, with a molecular weight of approximately 261.08 g/mol. The compound features an ethyl group at the nitrogen atom in position 2 and an iodine atom at position 5 of the pyrimidine ring, which contributes to its unique chemical properties and biological activities.

Biological Activity

This compound has been primarily studied for its role as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This makes this compound a promising candidate for anticancer therapies.

The compound's mechanism of action involves binding to active sites or allosteric sites within CDKs, altering their activity and downstream signaling pathways. This interaction can disrupt the normal cell cycle progression, leading to increased apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other pyrimidine derivatives known for their biological activities:

Compound NameActivity TypeMechanism of Action
This compoundCDK InhibitionBinds to CDK active sites
2-Chloro-N-ethyl-5-iodopyrimidin-4-amAntiviral (HIV)NNRTI; inhibits reverse transcriptase
2-Aminopyrimidine derivativesBiofilm ModulationInhibits biofilm formation in bacteria

This table highlights the diverse applications of pyrimidine derivatives in medicinal chemistry, showcasing their potential as therapeutic agents .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines by inhibiting CDK activity. This was confirmed through assays measuring cell viability and apoptosis markers such as caspase activation.
  • Enzyme Interaction Studies : Binding affinity studies showed that this compound has a strong affinity for specific kinases involved in cell proliferation pathways. These studies utilized molecular docking simulations to predict binding interactions and validate experimental results.
  • Synthesis and Derivatives : The synthesis of this compound can be achieved through several methods, allowing for the creation of various derivatives with potentially different biological activities. Optimization of synthetic routes has led to improved yields and purity, facilitating further pharmacological studies.

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